molecular formula C23H17N3O2S2 B3685343 N-(4-{[(naphthalen-1-ylcarbonyl)carbamothioyl]amino}phenyl)thiophene-2-carboxamide

N-(4-{[(naphthalen-1-ylcarbonyl)carbamothioyl]amino}phenyl)thiophene-2-carboxamide

Cat. No.: B3685343
M. Wt: 431.5 g/mol
InChI Key: KPWLCRYSIQKHOG-UHFFFAOYSA-N
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Description

N-(4-{[(naphthalen-1-ylcarbonyl)carbamothioyl]amino}phenyl)thiophene-2-carboxamide is a complex organic compound that features a naphthalene ring, a thiophene ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[(naphthalen-1-ylcarbonyl)carbamothioyl]amino}phenyl)thiophene-2-carboxamide typically involves multiple steps. One common approach is to start with the naphthalene derivative, which undergoes a series of reactions including acylation, thiolation, and amination to introduce the desired functional groups. The thiophene ring is then incorporated through a coupling reaction, often using palladium-catalyzed cross-coupling methods .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reagents. The use of continuous flow reactors and advanced purification techniques such as chromatography can also enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4-{[(naphthalen-1-ylcarbonyl)carbamothioyl]amino}phenyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, including halides, alkyl groups, and more .

Scientific Research Applications

N-(4-{[(naphthalen-1-ylcarbonyl)carbamothioyl]amino}phenyl)thiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-{[(naphthalen-1-ylcarbonyl)carbamothioyl]amino}phenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-{[(naphthalen-1-ylcarbonyl)carbamothioyl]amino}phenyl)thiophene-2-carboxamide is unique due to its combination of functional groups and rings, which confer specific chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry .

Properties

IUPAC Name

N-[4-(naphthalene-1-carbonylcarbamothioylamino)phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3O2S2/c27-21(19-8-3-6-15-5-1-2-7-18(15)19)26-23(29)25-17-12-10-16(11-13-17)24-22(28)20-9-4-14-30-20/h1-14H,(H,24,28)(H2,25,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPWLCRYSIQKHOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NC(=S)NC3=CC=C(C=C3)NC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-{[(naphthalen-1-ylcarbonyl)carbamothioyl]amino}phenyl)thiophene-2-carboxamide
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N-(4-{[(naphthalen-1-ylcarbonyl)carbamothioyl]amino}phenyl)thiophene-2-carboxamide
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N-(4-{[(naphthalen-1-ylcarbonyl)carbamothioyl]amino}phenyl)thiophene-2-carboxamide

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